

foundational research on pyrazolo[1,5-a]pyrimidin-7(4H)-ones

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An In-depth Technical Guide to Foundational Research on Pyrazolo[1,5-a]pyrimidin-7(4H)-ones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and drug development.[1][2] Its unique chemical architecture serves as a robust foundation for designing molecules with a wide array of biological activities.[1][2] Derivatives of this core, particularly the pyrazolo[1,5-a]pyrimidin-7(4H)-ones, have been identified as potent modulators of various biological targets, leading to their investigation in numerous therapeutic areas.[3] These compounds have shown promise as protein kinase inhibitors for cancer therapy, antitubercular agents, potassium channel activators, and antiviral compounds.[3][4][5][6]

This technical guide provides a comprehensive overview of the foundational research on pyrazolo[1,5-a]pyrimidin-7(4H)-ones. It details common synthetic strategies, summarizes key biological activities with quantitative data, provides detailed experimental protocols for seminal assays, and visualizes critical pathways and workflows to facilitate a deeper understanding for researchers in the field.

Core Synthesis Strategies

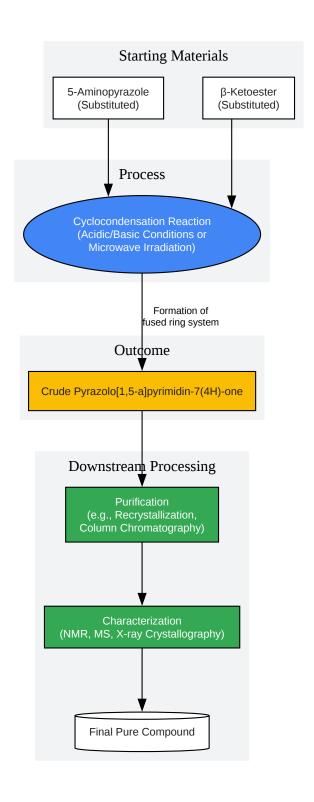


Foundational & Exploratory

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The most prevalent and efficient method for synthesizing the pyrazolo[1,5-a]pyrimidin-7(4H)-one core is the one-step cyclocondensation reaction between a 5-aminopyrazole derivative and a β -ketoester.[4][7] This reaction is versatile and allows for the introduction of various substituents on the bicyclic system, enabling the exploration of structure-activity relationships (SAR).[3] Alternative methods include reactions with other β -dicarbonyl compounds or their equivalents, often enhanced through microwave-assisted techniques to improve yields and reduce environmental impact.[1]





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Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones.



Detailed Experimental Protocol: General Cyclocondensation

This protocol is a generalized procedure based on methodologies reported for the synthesis of various pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues.[4][7]

- Reagent Preparation: In a round-bottom flask, dissolve the selected 5-aminopyrazole (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
- Addition of Ketoester: Add the corresponding β-ketoester (1.0-1.2 eq.) to the solution.
- Reaction Condition:
 - Thermal: Add a catalytic amount of a base (e.g., piperidine) or acid (e.g., HCl) and reflux the mixture for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Microwave-Assisted: Place the sealed reaction vessel in a microwave reactor and heat to a specified temperature (e.g., 120-150 °C) for 10-60 minutes.
- Isolation of Product: Upon completion, cool the reaction mixture to room temperature. If a
 precipitate forms, collect the solid by filtration. If no precipitate forms, reduce the solvent
 volume under reduced pressure.
- Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure pyrazolo[1,5-a]pyrimidin-7(4H)-one.
- Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. X-ray crystallography can be used for unequivocal structural elucidation.[4]

Therapeutic Potential and Biological Activities

This scaffold has been extensively explored for its interaction with various biological targets, demonstrating a broad therapeutic potential.



Antitubercular Activity

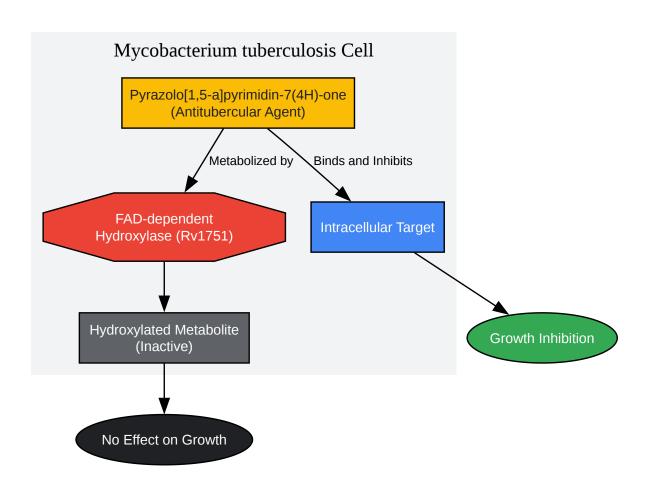
High-throughput screening campaigns identified the pyrazolo[1,5-a]pyrimidin-7(4H)-one core as a promising lead for the development of new antitubercular agents against Mycobacterium tuberculosis (Mtb).[4][8] Subsequent optimization led to analogues with potent activity and low cytotoxicity.[8]

Compound ID	Mtb H37Rv MIC (μM)	Cytotoxicity (Vero cells, CC50 in μM)	Reference
1	>125	>125	[4]
2	1.6	>125	[4][7]
P19	0.8	>125	[4]
P24	0.4	>125	[4]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. CC₅₀ (Median Cytotoxic Concentration) is the concentration of a compound that kills 50% of cells in vitro.

The mechanism of resistance to some of these compounds has been elucidated. It involves the mutation of an FAD-dependent hydroxylase (Rv1751), which promotes the catabolism of the compound via hydroxylation, rendering it inactive.[8][9]





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Caption: Mechanism of action and resistance for antitubercular pyrazolopyrimidinones.



- Strain Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) to mid-log phase.
- Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.
- Inoculation: Adjust the bacterial culture to a McFarland standard of 0.5 and dilute to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
- Incubation: Seal the plates and incubate at 37 °C for 7-14 days.
- MIC Determination: Add a viability indicator such as Resazurin. The MIC is defined as the lowest compound concentration at which no color change (from blue to pink) is observed, indicating inhibition of bacterial growth.

Protein Kinase Inhibition

Pyrazolo[1,5-a]pyrimidines are a notable class of protein kinase inhibitors (PKIs), targeting key regulators in cellular signaling pathways that are often dysregulated in cancer.[3] They have been developed as potent and selective inhibitors for several kinases.

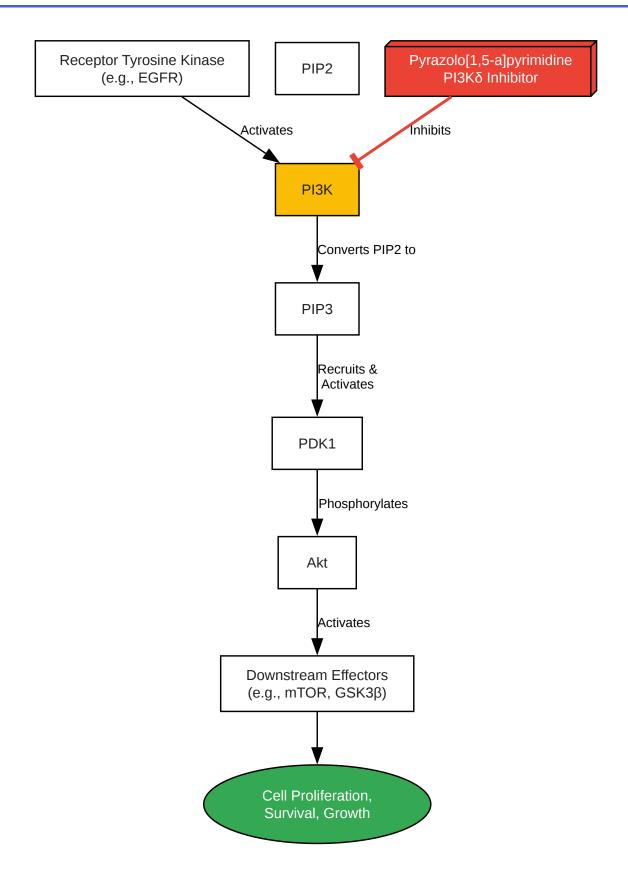
- PI3Kδ Inhibitors: A series of indol-4-yl-pyrazolo[1,5-a]pyrimidines were developed as highly selective inhibitors of the PI3Kδ isoform, which is implicated in inflammatory diseases like asthma.[10]
- Trk Inhibitors: The scaffold is central to several approved and clinical-stage Tropomyosin Receptor Kinase (Trk) inhibitors, such as Entrectinib and Repotrectinib, used to treat NTRK gene fusion-positive solid tumors.[11]
- Casein Kinase 2 (CK2) Inhibitors: Optimization of the scaffold has led to highly potent and selective inhibitors of CK2, a kinase involved in various cancers.[12]



Target Kinase	Lead Compound	IC50 (nM)	Indication	Reference
ΡΙ3Κδ	CPL302253	2.8	Asthma, COPD	[10]
TrkA	Compound 24	0.2	NTRK-fusion Cancers	[11]
CK2	IC20	12 (K ^d)	Cancer	[12]

 IC_{50} (Median Inhibitory Concentration) is the concentration of an inhibitor required to reduce the activity of a biological target by 50%. K^d (Dissociation Constant) measures binding affinity.





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Caption: Simplified PI3K signaling pathway showing the point of inhibition.

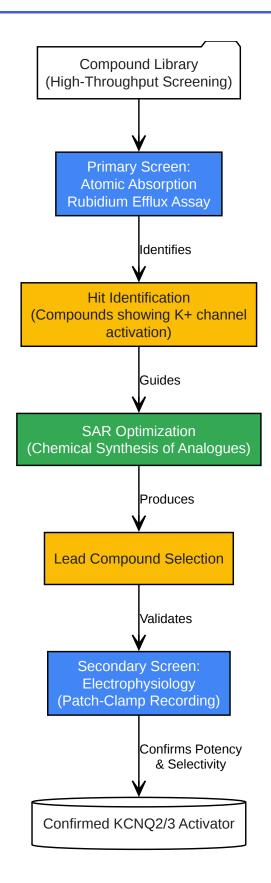


- Reagents: Prepare a reaction buffer appropriate for the target kinase. The reaction mixture typically includes the kinase, a specific substrate (peptide or protein), ATP (often radiolabeled ³²P-ATP or ³³P-ATP), and MgCl₂.
- Compound Addition: Add varying concentrations of the pyrazolo[1,5-a]pyrimidin-7(4H)-one inhibitor to the reaction wells.
- Initiation: Start the kinase reaction by adding ATP.
- Incubation: Incubate the mixture at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 15-60 minutes).
- Termination: Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
- Detection: Quantify kinase activity by measuring substrate phosphorylation. This can be
 done by capturing the phosphorylated substrate on a filter and measuring radioactivity using
 a scintillation counter, or by using fluorescence-based methods (e.g., LanthaScreen™,
 HTRF®).
- Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

KCNQ Potassium Channel Activation

Derivatives of pyrazolo[1,5-a]pyrimidin-7(4H)-one have been identified as novel activators (openers) of KCNQ2/3 (Kv7.2/7.3) potassium channels, which are crucial for regulating neuronal excitability.[5] Dysfunction of these channels is linked to diseases like epilepsy. These compounds were discovered through high-throughput screening and optimized based on structure-activity relationships.[5]





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Caption: Discovery workflow for KCNQ potassium channel activators.



- Cell Culture: Use a cell line stably expressing the target KCNQ channels (e.g., CHO cells expressing KCNQ2/3).
- Loading: Incubate the cells in a loading buffer containing non-radioactive rubidium chloride (Rb+), which acts as a surrogate for K+.
- Washing: Wash the cells to remove extracellular Rb+.
- Compound Application: Add the test compounds (pyrazolo[1,5-a]pyrimidin-7(4H)-ones) at various concentrations to the cells.
- Stimulation: Stimulate the cells with a high-potassium buffer to depolarize the membrane and open voltage-gated channels.
- Efflux Measurement: Collect the supernatant containing the effluxed Rb+.
- Quantification: Measure the amount of Rb⁺ in the supernatant using atomic absorption spectroscopy. An increase in Rb⁺ efflux compared to controls indicates channel activation.

Other Reported Activities

- Antiviral: A series of 4H-pyrazolo[1,5-a]pyrimidin-7-ones demonstrated potent inhibitory activity against the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase in enzymatic assays.[6]
- Multi-Target Activity: Certain derivatives have been evaluated for a range of biological effects, showing antioxidant, anti-diabetic (α-amylase inhibition), and anti-Alzheimer (acetylcholinesterase inhibition) activities in vitro.[13]
- Fluorescent Probes: The scaffold's tunable photophysical properties make it a candidate for developing fluorescent molecules for cellular imaging and material science applications.[14]

Conclusion

The foundational research on pyrazolo[1,5-a]pyrimidin-7(4H)-ones has established this scaffold as a versatile and highly valuable core in modern drug discovery. Its synthetic tractability allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. The demonstrated efficacy of these compounds as antitubercular agents, kinase inhibitors, and ion



channel modulators underscores their broad therapeutic potential. Future research will likely focus on advancing lead compounds into clinical trials, exploring novel biological targets, and leveraging the scaffold's properties for applications in diagnostics and biotechnology. This guide serves as a foundational resource for scientists dedicated to harnessing the full potential of this remarkable chemical entity.

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